![molecular formula C17H17NO3 B562238 5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone CAS No. 1189939-68-1](/img/structure/B562238.png)

5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

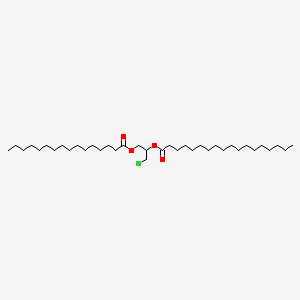

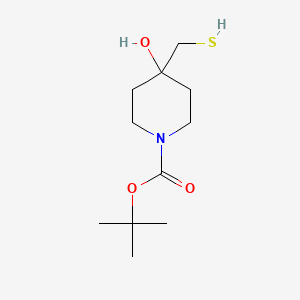

The compound “5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone” is a complex organic molecule. It contains a benzyloxyphenyl group, which is a benzene ring with a benzyloxy (benzyl alcohol) substituent, and a 2-oxazolidone group, which is a type of heterocyclic compound containing nitrogen, oxygen, and carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzyloxyphenyl group might undergo reactions typical of aromatic compounds, while the oxazolidone ring might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Antibacterial and Anthelmintic Applications

A study by Jin et al. (2022) on a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives, which are structurally related to 5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone, demonstrated significant antibacterial and anthelmintic activities. These derivatives were synthesized and characterized, showing broad activity spectrum towards several bacterial strains and effective anthelmintic activity against adult Indian earthworms, suggesting potential for novel drug development in these areas Jin, B., Chen, J., Sheng, Z., Sun, M., & Yang, H. (2022). Molecules.

Δ-5 Desaturase (D5D) Inhibitors

Research by Fujimoto et al. (2017) focused on the optimization of Δ-5 desaturase (D5D) inhibitors, utilizing the 1,3-oxazolidin-2-one scaffold. This led to the discovery of novel compounds with potent in vitro activity and high oral bioavailability in mice, indicating potential applications in treating conditions associated with D5D enzyme activity Fujimoto, J., Okamoto, R., Noguchi, N., et al. (2017). Journal of Medicinal Chemistry.

Agricultural Fungicides

Sternberg et al. (2001) detailed the discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, showcasing excellent control of plant pathogens. This study highlights the compound's significance in improving agricultural productivity by effectively managing fungal diseases in various crops Sternberg, J. A., Geffken, D., Adams, J., et al. (2001). Pest Management Science.

Photo- and Thermochromic Properties

Lukyanov et al. (1985) synthesized new spirans in the 5,5-dimethyl-3-phenyl-2-oxazolidone series, displaying photochromic properties in alcohol solutions. This research opens avenues for applications in materials science, particularly in developing photoresponsive materials Lukyanov, B., Nivorozhkin, L. E., Chernysh, Yu. E., & Minkin, V. (1985). Chemistry of Heterocyclic Compounds.

作用機序

Safety and Hazards

特性

IUPAC Name |

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQRQORZPLRDN-WDTWXYCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661807 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone | |

CAS RN |

1189939-68-1 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

ethan-1-one](/img/structure/B562176.png)